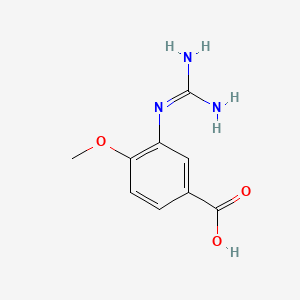

3-Carbamimidamido-4-methoxybenzoic acid

Description

3-Carbamimidamido-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 4-position and a carbamimidamido group (-C(NH₂)₂NH) at the 3-position of the aromatic ring. The methoxy group enhances lipophilicity, influencing solubility and membrane permeability.

Properties

CAS No. |

183430-56-0 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.205 |

IUPAC Name |

3-(diaminomethylideneamino)-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-3-2-5(8(13)14)4-6(7)12-9(10)11/h2-4H,1H3,(H,13,14)(H4,10,11,12) |

InChI Key |

RDLHRXWAVHLGPM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)O)N=C(N)N |

Synonyms |

Benzoic acid, 3-[(aminoiminomethyl)amino]-4-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3-Carbamimidamido-4-methoxybenzoic acid and related compounds:

*Calculated based on structural formula.

Key Differences and Implications

Functional Groups and Reactivity: The carbamimidamido group in the target compound distinguishes it from caffeic acid (dihydroxy and propenoic acid) and 4-hydroxy-3-methylbenzoic acid (hydroxy and methyl). This group increases basicity, enabling interactions with acidic biological targets (e.g., proteases or kinases) . Compared to 3-Amino-4-methoxybenzanilide, the target compound’s benzoic acid moiety enhances water solubility and acidity (pKa ~4.2 for benzoic acid vs. ~5.5 for anilides), influencing bioavailability .

Applications: Caffeic acid’s dihydroxy and propenoic acid groups make it a potent antioxidant, widely used in supplements and cosmetics . 3-Amino-4-methoxybenzanilide’s anilide group suggests utility as a coupling agent or in polymer synthesis, whereas the target compound’s guanidine-like structure may favor drug design .

Research Findings and Trends

- Pharmacological Potential: Guanidine-containing compounds (e.g., arginine derivatives) are known for antimicrobial and anticoagulant activities. The target compound’s carbamimidamido group may mimic these effects, though specific studies are needed .

- Synthetic Utility : The benzoic acid scaffold is a common intermediate in drug synthesis. Substitutions at the 3- and 4-positions allow modular derivatization for structure-activity relationship (SAR) studies .

- Contradictions : While 4-hydroxy-3-methylbenzoic acid is used as a preservative, the target compound’s basic carbamimidamido group may reduce compatibility with acidic formulations, limiting similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.